Dual 5-LOX/COX-1 Inhibition: Atractylochromene vs. Atractylenolides (Direct Head-to-Head Comparison)
In a direct head-to-head enzymatic assay, atractylochromene exhibited potent dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1) with IC50 values of 0.6 μM and 3.3 μM, respectively [1]. In contrast, atractylenolides I, II, and III, which are commonly co-occurring sesquiterpene lactones from the same Atractylodes species, showed no significant inhibitory effects for either enzyme under identical assay conditions [1].
| Evidence Dimension | 5-LOX and COX-1 enzyme inhibition potency |
|---|---|
| Target Compound Data | Atractylochromene: IC50 (5-LOX) = 0.6 μM; IC50 (COX-1) = 3.3 μM |
| Comparator Or Baseline | Atractylenolides I, II, and III: no significant inhibitory effects for either enzyme |
| Quantified Difference | Atractylochromene active; atractylenolides inactive |
| Conditions | In vitro enzyme assays using 5-lipoxygenase and cyclooxygenase-1 |
Why This Matters
This direct comparison demonstrates that atractylochromene possesses a unique dual-enzyme inhibitory profile not shared by the atractylenolides, making it the compound of choice for studies targeting the 5-LOX/COX-1 axis.
- [1] Resch M, Steigel A, Chen ZL, Bauer R. 5-Lipoxygenase and cyclooxygenase-1 inhibitory active compounds from Atractylodes lancea. Journal of Natural Products. 1998;61(3):347-350. View Source
